

## 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide

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### Compound of Interest

Compound Name: 2-(Cyclopropylmethoxy)pyridine-4-carbothioamide  
CAS No.: 1019546-78-1  
Cat. No.: B1437841

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An In-depth Technical Guide to the Core Basic Properties of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** is a heterocyclic compound featuring a substituted pyridine core. Such scaffolds are of significant importance, demonstrating antimicrobial, antiviral, and anti-inflammatory properties.<sup>[1][2]</sup> The physicochemical properties of a drug candidate, particularly its basic profile. These parameters govern a molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.

This technical guide provides a comprehensive analysis of the basic properties of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide**. It is designed to explore the molecule's chemical behavior, supported by theoretical principles and established experimental protocols. By elucidating the interplay between its structure and function, this guide aims to facilitate the design of new chemical entities based on this promising scaffold.

### Molecular Structure and Physicochemical Properties

The structure of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** incorporates three key functional groups that collectively define its chemical and physical properties: a pyridine ring, a cyclopropylmethoxy group, and a carbothioamide group at the 4-position.

Table 1: Physicochemical Properties of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide**

Property	Value
IUPAC Name	2-(Cyclopropylmethoxy)pyridine-4-carbothioamide
CAS Number	1019546-78-1
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	208.28 g/mol
Appearance	Likely a crystalline solid

Note: Experimental data for some properties are not publicly available and would require laboratory determination.

### Key Structural Features and Their Influence:

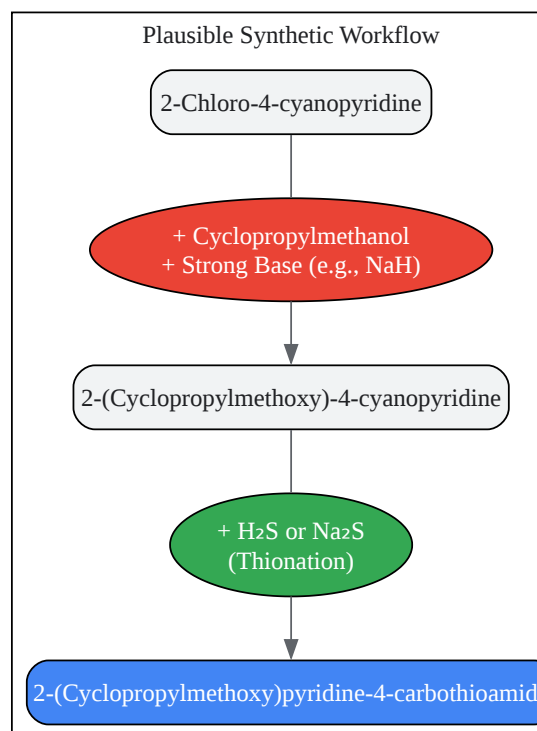
- Pyridine Ring:** The pyridine nitrogen atom, with its available lone pair of electrons in an sp<sup>2</sup> hybrid orbital, is the primary center of basicity in the molecule. The presence of substituents at the 2- and 4-positions can influence the basicity of the nitrogen.
- Cyclopropylmethoxy Group (-OCH<sub>2</sub>-c-C<sub>3</sub>H<sub>5</sub>):** This ether linkage at the 2-position acts as an electron-donating group (EDG) through resonance (+M effect), which can enhance the basicity of the pyridine nitrogen.

- Carbothioamide Group (-C(=S)NH<sub>2</sub>): The carbothioamide, or thioamide, functional group is an isostere of an amide.[6] Its electronic influence on the effects. Thioamides themselves are very weak bases. More importantly, this group is a strong hydrogen bond donor and a weaker hydrogen bond acceptor.[6]

## Synthesis Pathway

While numerous methods exist for the synthesis of thioamides, a common and effective route for preparing pyridine-4-carbothioamides is through the treating the nitrile with a source of hydrogen sulfide, such as Na<sub>2</sub>S or H<sub>2</sub>S gas, often in a basic solvent like pyridine.[7][8]

An alternative pathway involves the thionation of the corresponding amide using a thiating agent like Lawesson's reagent or phosphorus pentasulfide



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Caption: A plausible synthetic route to the target compound.

## Analysis of Basic Properties: pKa

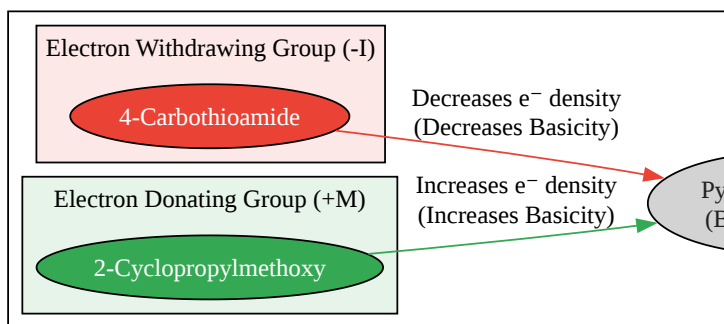
The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of a compound's basicity.[10] For a basic protonated form). A higher pKa value indicates a stronger base.

## Theoretical Considerations

The basicity of the pyridine nitrogen in **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** is a result of the competing electronic effects of its substituents.

- Electron-Donating Effect (Basicity Increase): The 2-cyclopropylmethoxy group donates electron density into the ring via resonance, making the nitrogen more basic.
- Electron-Withdrawing Effect (Basicity Decrease): The 4-carbothioamide group likely exerts a net electron-withdrawing effect, pulling electron density away from the nitrogen.

The final pKa of the molecule will be a balance of these opposing effects. Compared to unsubstituted pyridine (pKa ≈ 5.2), the electron-donating alkoxy group in 2-methoxypyridine in THF is significantly higher than that of pyridine itself.[11] However, the electron-withdrawing nature of the 4-carbothioamide group likely offsets this effect.



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Caption: Electronic effects influencing the basicity of the pyridine nitrogen.

## Experimental pKa Determination

Accurate determination of the pKa value is essential and can be achieved through several robust analytical techniques.[10][12]

Table 2: Standard Protocols for pKa Determination

Method	Principle
Potentiometric Titration	Measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid). The pKa is the pH at the half-equivalence point.
UV-Vis Spectrophotometry	Relies on a difference in the UV-Vis absorbance spectra between the protonated neutral forms of the molecule.[12]
$^1\text{H}$ NMR Spectroscopy	Measures the change in the chemical shift of a proton near the ionization center function of pH.[13]

## Solubility Profile

Solubility is a critical parameter for drug delivery and bioavailability. The aqueous solubility of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** is:

- Lipophilic Character:** The cyclopropylmethoxy group contributes significantly to the molecule's lipophilicity, which tends to decrease its solubility in water.
- Hydrophilic Character:** The pyridine nitrogen and the carbothioamide group can participate in hydrogen bonding with water molecules. The thioamide solubility. The basicity of the pyridine nitrogen means that at pH values below its pKa, the molecule will be protonated, forming a salt and dramatically increasing its

## Experimental Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted standard for determining aqueous solubility.

- Preparation:** Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH

- Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the
- Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.
- Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as
- Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

## Implications for Drug Development

A thorough understanding of the basic properties of **2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** is fundamental to assessing its drug-like p

- Absorption: The pKa value dictates the degree of ionization in the varying pH environments of the gastrointestinal tract. A moderately basic compound more neutral (lipid-soluble) in the more alkaline environment of the small intestine, which is often optimal for passive diffusion across cell membranes.
- Formulation: Knowledge of the pKa is crucial for developing salt forms of the drug, which can significantly improve solubility and stability.
- Distribution & Target Engagement: The ability to form hydrogen bonds, influenced by the carbothioamide group, and the overall lipophilicity will affect pyridine nitrogen can serve as a key interaction point (e.g., forming a salt bridge) within a protein binding pocket.
- Biological Context: Pyridine-carbothioamide derivatives have shown promise as antitubercular and antifungal agents.<sup>[14][15]</sup> The specific substituent's direct role in the molecule's ability to reach and interact with its target, which for some antitubercular agents involves metal chelation or enzymatic

## Conclusion

**2-(Cyclopropylmethoxy)pyridine-4-carbothioamide** is a molecule with a rich chemical architecture poised for exploration in drug discovery. Its balance between the electron-donating cyclopropylmethoxy group and the electron-withdrawing carbothioamide substituent. Similarly, its solubility is a

moieties. The experimental determination of these properties using the standardized protocols outlined in this guide is a critical next step in character

provide the essential insights needed to optimize molecular design, guide formulation strategies, and ultimately unlock the therapeutic potential of this

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